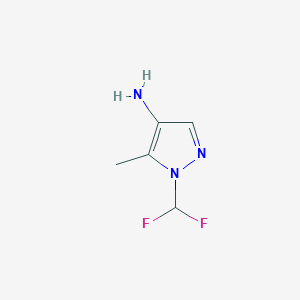

1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine

Description

Role of Fluorine in Modulating Chemical Reactivity and Molecular Architecture

The introduction of fluorine into an organic molecule can dramatically alter its physicochemical properties. lew.ro As the most electronegative element, fluorine's presence can significantly impact a molecule's electronic and steric parameters. encyclopedia.pubresearchgate.net

Key Effects of Fluorine Incorporation:

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to metabolic degradation. This property is particularly valuable in the design of bioactive molecules. lew.ronih.gov

Modulation of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity, acidity, and basicity. lew.ro For instance, the highly electronegative nature of fluorine can increase the acidity of nearby protons through inductive effects. encyclopedia.pub

Altered Binding Affinities: The strategic placement of fluorine can enhance a molecule's binding affinity to target proteins, a critical factor in drug design. lew.roresearchgate.net Fluorine can participate in favorable interactions within protein binding pockets, including dipole-dipole and charge-dipole interactions. researchgate.net

Conformational Control: The steric bulk and electronic properties of fluorine can influence the preferred conformation of a molecule, which in turn can affect its biological activity. researchgate.net

| Property | Description |

| Electronegativity | Fluorine is the most electronegative element, with a value of 4.0 on the Pauling scale. encyclopedia.pub |

| Bond Strength | The Carbon-Fluorine (C-F) bond is exceptionally strong and stable. encyclopedia.pub |

| Atomic Size | Fluorine has a small atomic radius, similar to that of a hydrogen atom. acs.org |

Overview of the Pyrazole (B372694) Heterocycle in Contemporary Organic Chemistry

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. britannica.com This structural motif is a versatile building block in organic synthesis and is found in a wide array of biologically active compounds. orientjchem.orgmdpi.com The pyrazole ring system is aromatic, which contributes to its stability and unique chemical properties.

The utility of pyrazoles stems from their diverse reactivity and the ability to functionalize the ring at various positions. They serve as key intermediates in the synthesis of more complex molecules, including fused heterocyclic systems. mdpi.com Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. orientjchem.org

Positioning of 1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine within Advanced Heterocyclic Research

The compound this compound represents a confluence of the advantageous properties of both fluorine and the pyrazole core. The difluoromethyl group (CHF2) at the 1-position of the pyrazole ring is of particular interest to medicinal chemists. This group can act as a bioisostere for other functional groups and can participate in hydrogen bonding, potentially enhancing interactions with biological targets. researchgate.net

The presence of the amine group at the 4-position and the methyl group at the 5-position provides handles for further synthetic elaboration, allowing for the creation of a diverse library of derivatives. The synthesis of such functionalized pyrazoles is an active area of research, with various methods being developed for their efficient preparation. enamine.net

The study of fluorinated pyrazoles like this compound is driven by the quest for novel molecules with improved properties for a range of applications, from pharmaceuticals to materials science. scispace.comresearchgate.net The unique combination of the difluoromethyl substituent and the pyrazole scaffold makes this compound a valuable platform for the exploration of new chemical space and the development of advanced materials and therapeutics.

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethyl)-5-methylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2N3/c1-3-4(8)2-9-10(3)5(6)7/h2,5H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEDSDOSHMXMQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Detailed Investigations of Fluorinated Pyrazole (B372694) Formation.olemiss.educonicet.gov.aracs.org

The synthesis of the fluorinated pyrazole core often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. acs.org The mechanism of this cyclization can be influenced by various factors, leading to different regioisomers.

The reaction between a nonsymmetrical 1,3-diketone and a monosubstituted hydrazine can theoretically produce two different pyrazole regioisomers. The reaction proceeds through the formation of a 5-hydroxypyrazoline intermediate. The stability of this intermediate and the transition states leading to its formation play a crucial role in determining the final product distribution. For instance, in the synthesis of fluorinated pyrazoles, the use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity. acs.org This is attributed to the solvent's ability to stabilize specific transition states through hydrogen bonding, favoring the formation of one regioisomer over the other. The structure of the 5-hydroxy-5-trifluoromethylpyrazolines has been confirmed through 13C and NOESY NMR experiments, providing concrete evidence for these intermediate species.

Catalysis and reaction conditions significantly impact the mechanism of fluorinated pyrazole formation. While Lewis acid catalysts have been explored, they have not always yielded the desired fluorinated pyrazole products and can be cost-prohibitive. olemiss.edu The use of various inorganic and organic bases in conjunction with an electrophilic fluorine source, such as Selectfluor®, has also been investigated. olemiss.edu However, these conditions did not always lead to the desired product, often resulting in byproducts from E1 cyclization or E2 cleavage of protecting groups. olemiss.edu The choice of solvent is also critical; for example, ethanol (B145695) is commonly used but can lead to mixtures of regioisomers. In contrast, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been found to enhance regioselectivity. acs.org

Mechanistic Insights into Fluorination Processes.olemiss.eduresearchgate.netresearchgate.net

The introduction of fluorine or a difluoromethyl group onto the pyrazole ring can be achieved through various mechanisms, including electrophilic fluorination and radical pathways.

Electrophilic fluorination is a common method for introducing fluorine onto a pyrazole ring. Reagents like Selectfluor® are often employed for this purpose. olemiss.edu The mechanism involves the attack of the electron-rich pyrazole ring on the electrophilic fluorine source. The regioselectivity of this reaction can be an issue, sometimes leading to multiple products. olemiss.edu Microwave-assisted electrophilic fluorination has been shown to be regioselective, with fluorination occurring preferentially on the heterocyclic ring over other substituents. researchgate.net The reaction of N-arylated pyrazoles with a strong base like BuLi can generate a nucleophilic carbanion that subsequently attacks an electrophilic fluorine source to yield 5-fluoropyrazoles. olemiss.edu

The introduction of a difluoromethyl group can proceed through a radical C-H difluoromethylation process. This method avoids the need for pre-functionalized starting materials. Organic photoredox catalysis can be used to generate difluoromethyl radicals from a suitable precursor, such as sodium difluoromethane (B1196922) sulfonate. nih.gov These radicals then attack the heterocycle. Experimental evidence, including light/dark experiments, suggests that the reaction proceeds through a radical pathway rather than a radical chain propagation. nih.gov

Understanding Regiochemical and Stereochemical Control in Reactions.conicet.gov.arnih.govnih.gov

Controlling the regiochemistry and stereochemistry is paramount in the synthesis of complex molecules like 1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine.

The regioselectivity of pyrazole formation from unsymmetrical 1,3-diketones is a well-documented challenge. As mentioned, the choice of solvent, such as fluorinated alcohols, can significantly influence the outcome by stabilizing specific intermediates and transition states. acs.org In the context of N-vinylation of pyrazoles, the stereochemical outcome (E or Z isomer) can be controlled by the reaction time and the amount of base used. nih.gov Furthermore, the use of a silver carbonate catalyst can switch the stereoselectivity of the Michael addition of pyrazoles to conjugated carbonyl alkynes, leading to either (E)- or (Z)-N-carbonylvinylated pyrazoles with high regioselectivity. nih.gov In electrophilic fluorination reactions involving palladium complexes, the stereochemistry of the substrate can influence the reaction yields. nih.gov

Interactive Data Table: Factors Influencing Reaction Mechanisms

| Factor | Influence on Mechanism | Outcome |

| Solvent | Stabilizes specific transition states and intermediates. | Can dramatically increase regioselectivity in pyrazole formation. acs.org |

| Catalyst | Can alter the reaction pathway and rate. | Lewis acids and bases can promote cyclization, but may also lead to byproducts. olemiss.edu Silver carbonate can control stereoselectivity. nih.gov |

| Reaction Conditions | Temperature, time, and reagents influence product distribution. | Microwave irradiation can enhance regioselectivity in electrophilic fluorination. researchgate.net |

| Substituents | Electronic and steric effects of substituents on the pyrazole ring. | Directs the position of electrophilic attack or radical addition. |

Reactivity and Chemical Transformations of 1 Difluoromethyl 5 Methyl 1h Pyrazol 4 Amine

Reactivity of the Pyrazole (B372694) Heterocycle

The reactivity of the pyrazole ring in 1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine is a product of the electronic contributions of its substituents. The pyrazole ring itself is an aromatic heterocycle. The 4-amino group is a powerful electron-donating group, increasing the electron density of the ring and activating it towards electrophilic attack. Conversely, the 1-difluoromethyl group is strongly electron-withdrawing, which deactivates the ring. The 5-methyl group provides a mild activating effect.

Electrophilic aromatic substitution on an unsubstituted pyrazole ring typically occurs at the C-4 position, which offers the most electronically favorable transition state. scribd.comrrbdavc.org However, in the title compound, this position is already occupied by the amino group. The only available position for substitution is C-3.

The directing effects of the existing substituents determine the feasibility of substitution at the C-3 position.

N1-Difluoromethyl group : Strongly deactivating and meta-directing (i.e., directs to C-3 and C-5).

C4-Amino group : Strongly activating and ortho-, para-directing (i.e., directs to C-3 and C-5).

C5-Methyl group : Weakly activating and ortho-, para-directing (i.e., directs to C-4, which is blocked, and C-3).

The cumulative effect is a strong activation of the C-3 position by both the amino and methyl groups, which counteracts the deactivating influence of the difluoromethyl group. Therefore, electrophilic substitution at the C-3 position is anticipated. Reactions such as halogenation, nitration, and Friedel-Crafts acylation would be expected to proceed at this site. For instance, bromination using N-bromosuccinimide (NBS) would likely yield 3-bromo-1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine.

The difluoromethyl (CHF₂) group significantly influences the electronic properties and stability of the pyrazole ring. Due to the high electronegativity of the two fluorine atoms, the CHF₂ group acts as a potent electron-withdrawing group via the inductive effect. nih.govscienceopen.com

Key Effects of the Difluoromethyl Group:

Electronic Modulation : It lowers the electron density of the pyrazole ring, which can decrease its susceptibility to oxidative degradation and modulate the pKa of the 4-amino group.

Increased Lipophilicity : The inclusion of fluorine atoms generally enhances the lipophilicity of a molecule, a property that can influence its solubility and transport characteristics. nih.gov

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CHF₂ group resistant to metabolic cleavage. This often imparts greater metabolic stability to the entire molecule. nih.gov

Hydrogen Bonding Capability : The hydrogen atom of the CHF₂ group is acidic and can act as a hydrogen bond donor, enabling interactions with biological targets. It is often considered a bioisostere of hydroxyl (OH) or thiol (SH) groups. nih.govresearchgate.net

Conformational Influence : The steric bulk and electronic nature of the CHF₂ group can influence the preferred conformation of the molecule.

Chemical Transformations at the 4-Amino Group

The 4-amino group is a key functional handle for a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives.

As a primary amine, the 4-amino group readily undergoes acylation with various acylating agents to form stable amide derivatives. This is one of the most fundamental and widely used transformations in medicinal chemistry. researchgate.net The reaction typically involves treating the aminopyrazole with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct. hud.ac.ukcommonorganicchemistry.com

| Acylating Agent | Base | Solvent | Product Type |

|---|---|---|---|

| Acetyl Chloride | Triethylamine | Dichloromethane (DCM) | N-(1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl)acetamide |

| Benzoyl Chloride | Pyridine | Tetrahydrofuran (B95107) (THF) | N-(1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl)benzamide |

| Acetic Anhydride | None or catalytic acid | Acetic Acid | N-(1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl)acetamide |

| Ethyl Chloroformate | Potassium Carbonate | Acetonitrile | Ethyl (1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl)carbamate |

The 4-amino group, being adjacent to the N-1 nitrogen of the pyrazole ring, can participate in cyclization reactions with appropriate bifunctional reagents to construct fused heterocyclic systems. A common strategy involves reacting the aminopyrazole with a 1,3-dielectrophile, leading to the formation of a six-membered ring fused to the pyrazole core. This approach is a cornerstone for synthesizing pyrazolo[3,4-d]pyrimidines, which are structural analogs of purines and are prevalent in medicinal chemistry. researchgate.netrsc.orgekb.eg

For this compound, cyclization would lead to pyrazolo[4,3-d]pyrimidines. For example, reaction with formamide (B127407) or triethyl orthoformate followed by treatment with an amine can furnish the pyrazolo[4,3-d]pyrimidine core. nih.gov

| Reagent(s) | Fused System Formed | General Product Class |

|---|---|---|

| β-Ketoester (e.g., Ethyl Acetoacetate) | Pyrazolo[4,3-b]pyridin-7-one | Pyrazolo-pyridones |

| Formamide (reflux) | Pyrazolo[4,3-d]pyrimidine | Aminopyrazolopyrimidines |

| Dimethylformamide-dimethylacetal (DMF-DMA) | Intermediate for Pyrazolo[4,3-d]pyrimidine | Formamidine derivatives |

| Carbon Disulfide, then alkylation | Pyrazolo[4,3-d]pyrimidine-thione | Thio-substituted pyrazolopyrimidines |

The amino group serves as a versatile nucleophile in modern cross-coupling reactions, enabling the formation of new carbon-nitrogen bonds.

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. wikipedia.org this compound can act as the amine coupling partner with a variety of aryl or heteroaryl halides (or triflates) to produce N-aryl derivatives. This reaction typically requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, tBuDavePhos), and a base (e.g., NaOt-Bu, Cs₂CO₃). nih.govlibretexts.orgresearchgate.net

Ullmann Condensation : A classical copper-catalyzed alternative to the Buchwald-Hartwig reaction, the Ullmann condensation also couples amines with aryl halides. wikipedia.org While it often requires higher temperatures, modern protocols have expanded its scope and applicability for synthesizing N-aryl aminopyrazoles. organic-chemistry.orgnih.gov

Reactions via Diazotization : The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). While often unstable, pyrazole diazonium salts can undergo subsequent reactions (Sandmeyer-type reactions) to introduce a range of substituents (e.g., -Cl, -Br, -CN, -OH) at the C-4 position, effectively replacing the amino group. This two-step sequence significantly broadens the synthetic utility of the starting amine. acs.org

Reactivity of the Difluoromethyl Group

The difluoromethyl (CHF2) group imparts unique properties to the molecule, influencing its electronic nature and reactivity. Its reactivity is primarily centered around the carbon-fluorine and carbon-hydrogen bonds.

Potential for Further Fluorination or Defluorination

While specific studies on the further fluorination of this compound are not extensively documented, the transformation of a difluoromethyl group to a trifluoromethyl group is a known chemical conversion. This typically requires potent fluorinating agents and harsh reaction conditions.

Conversely, defluorination reactions of difluoromethylated heterocyclic compounds have been explored. These reactions can proceed through various mechanisms, including reductive defluorination or elimination-addition pathways. The stability of the pyrazole ring and the electronic influence of the other substituents would play a crucial role in the feasibility and outcome of such transformations.

Transformations Involving the C-H bond of the Difluoromethyl Group

The carbon-hydrogen bond within the difluoromethyl group is activated and can participate in a variety of chemical reactions. Although specific examples for this compound are limited in publicly available literature, related N-CHF2 substituted pyrazoles and other heterocycles can undergo transformations such as radical reactions. The acidity of this proton is increased by the adjacent fluorine atoms, making it susceptible to deprotonation by strong bases, which could open pathways for further functionalization at this position. A natural bond orbital (NBO) analysis of similar N-CHF2 pyrazole systems indicates that the minimum energy conformation involves the C-H bond of the CHF2 group eclipsing the "pyridine-like" nitrogen atom of the pyrazole ring, which could influence its accessibility and reactivity. mdpi.com

Reactions at the 5-Methyl Group

The methyl group at the 5-position of the pyrazole ring is a site for various functionalization and derivatization reactions, allowing for the introduction of diverse chemical moieties.

Functionalization and Derivatization of the Methyl Group

Another potential transformation is side-chain halogenation. The benzylic-like position of the methyl group on the aromatic pyrazole ring makes it susceptible to radical halogenation under specific conditions, for instance, using N-chlorosuccinimide (NCS). researchgate.netpearson.com However, the reaction conditions must be carefully controlled to avoid competing ring halogenation. Oxidation of the methyl group to a carboxylic acid or an aldehyde represents another avenue for derivatization, providing a handle for further synthetic manipulations.

This compound as a Building Block in Complex Molecular Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of complex molecules, particularly in the development of agrochemicals. The related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a key component in a number of commercial fungicides. nih.govmdpi.comwikipedia.orgthieme.de This highlights the importance of the difluoromethyl-methyl-pyrazole scaffold in generating biologically active compounds.

The synthesis of this compound hydrochloride has been reported via the reduction of 1-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazole. arkat-usa.org The precursor itself can be synthesized and subsequently halogenated at the 4-position, for example, with bromine or N-chlorosuccinimide, to yield 4-bromo- or 4-chloro-1-(difluoromethyl)-5-methyl-1H-pyrazole. arkat-usa.org These halogenated intermediates can then undergo nucleophilic substitution or cross-coupling reactions to introduce further diversity.

The amino group at the 4-position is a key site for derivatization. For instance, it can be acylated to form amides. A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and shown to exhibit significant antifungal activity. researchgate.netnih.gov This demonstrates the utility of the aminopyrazole moiety in constructing complex molecules with desired biological properties. The amino group can also participate in condensation reactions to form fused heterocyclic systems.

The following table summarizes some of the reported reactions involving derivatives of the title compound's core structure:

| Precursor | Reagent(s) | Product | Yield (%) | Reference |

| 1-(Difluoromethyl)-5-methyl-4-nitro-1H-pyrazole | H2, 10% Pd/C | This compound hydrochloride | Not specified | arkat-usa.org |

| 1-(Difluoromethyl)-5-methyl-1H-pyrazole | Br2, Acetic Acid | 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole | ~80-90 | arkat-usa.org |

| 1-(Difluoromethyl)-5-methyl-1H-pyrazole | N-Chlorosuccinimide (NCS), MeCN | 4-Chloro-1-(difluoromethyl)-5-methyl-1H-pyrazole | 80 | arkat-usa.org |

These examples underscore the versatility of the 1-(difluoromethyl)-5-methyl-1H-pyrazole scaffold in synthetic chemistry. The ability to functionalize the pyrazole ring at the 4-position, coupled with the reactivity of the amino group, makes this compound a valuable synthon for the creation of diverse and complex molecular architectures.

Computational and Theoretical Studies of this compound

Following a comprehensive search for scientific literature, it has been determined that specific computational and theoretical studies focusing solely on the chemical compound This compound are not publicly available. Research detailing this particular molecule's electronic structure, reactivity, and reaction mechanisms through methods such as Density Functional Theory (DFT), Molecular Electron Density Theory (MEDT), or Frontier Molecular Orbital (FMO) analysis has not been identified in the current body of scientific publications.

Therefore, it is not possible to provide a detailed article with specific research findings, data tables, and in-depth analysis as requested in the outline for the following sections:

Computational and Theoretical Studies of 1 Difluoromethyl 5 Methyl 1h Pyrazol 4 Amine

Computational Modeling of Reaction Pathways and Energy Landscapes.

While these computational methods are widely used to study various pyrazole (B372694) derivatives, the specific application to and results for 1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine are not documented in available research. To provide scientifically accurate and non-speculative information, the generation of content for the requested article cannot be completed without published data on this specific compound.

Advanced Analytical and Spectroscopic Methodologies for Structural and Mechanistic Elucidation of Complex Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

In a typical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the amine (-NH₂) protons, the pyrazole (B372694) ring proton (H3), the methyl (-CH₃) protons, and the proton of the difluoromethyl (-CHF₂) group. The difluoromethyl proton characteristically appears as a triplet due to coupling with the two adjacent fluorine atoms. The ¹³C NMR spectrum would similarly show signals for each unique carbon atom, with the difluoromethyl carbon appearing as a triplet due to one-bond coupling with the two fluorine atoms.

| Proton (¹H) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F-coupling) |

| -NH₂ | 4.0 - 5.0 | Broad Singlet | C3 | ~125-135 | Singlet |

| C3-H | ~7.0 - 7.5 | Singlet | C4 | ~120-130 | Singlet |

| -CH₃ | ~2.2 - 2.5 | Singlet | C5 | ~140-150 | Singlet |

| -CHF₂ | ~6.5 - 7.5 | Triplet (t) | -CH₃ | ~10-15 | Singlet |

| -CHF₂ | ~110-115 | Triplet (t) |

Note: Predicted values are based on typical ranges for similar pyrazole structures.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and piecing together the molecular structure. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For 1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine, an HSQC spectrum would show correlations between the methyl protons and the methyl carbon, the C3-H proton and the C3 carbon, and the difluoromethyl proton and the difluoromethyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range connectivity by showing correlations between protons and carbons that are two or three bonds apart. oxinst.com This is crucial for establishing the substitution pattern on the pyrazole ring. For instance, correlations would be expected between the methyl protons and both the C5 and C4 carbons, confirming the position of the methyl group at C5.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. e-bookshelf.de This can help determine the preferred conformation of the molecule. A potential NOESY correlation between the protons of the N-difluoromethyl group and the C5-methyl group would indicate their spatial proximity.

Given the presence of a difluoromethyl group, ¹⁹F NMR spectroscopy is a powerful tool for characterization. This technique is highly sensitive to the chemical environment of fluorine atoms. For the -CHF₂ moiety in this compound, the ¹⁹F NMR spectrum is expected to show a doublet, resulting from the coupling between the two equivalent fluorine atoms and the single proton on the same carbon (²JF-H). rsc.orgrsc.org The chemical shift of this signal provides confirmation of the difluoromethyl group's electronic environment. In similar structures, the chemical shift for a CF₂H group attached to a nitrogen atom of a pyrazole ring appears around -115 ppm. rsc.org

Mass Spectrometry Techniques (e.g., HRMS, ESI-MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) combined with a high-resolution analyzer (such as Time-of-Flight, TOF) are used to determine the mass of the parent ion with very high accuracy. rsc.org This allows for the unambiguous determination of the molecular formula. For this compound (C₅H₇F₂N₃), HRMS would be used to confirm its exact mass, distinguishing it from other compounds with the same nominal mass.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for this compound might include the loss of the difluoromethyl radical (•CHF₂) or cleavage of the pyrazole ring, helping to confirm the identity and arrangement of the substituents.

X-ray Crystallography for Precise Molecular Geometry and Absolute Configuration Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. mdpi.com If suitable crystals of this compound can be grown, this technique would yield highly accurate data on bond lengths, bond angles, and torsional angles. nih.govresearchgate.net This information confirms the planarity of the pyrazole ring and reveals the exact three-dimensional conformation of the substituents. For related pyrazole structures, crystallography has been essential in confirming supramolecular motifs like hydrogen-bonding patterns. mdpi.commdpi.com

| Parameter | Description |

| Bond Lengths | Provides precise distances between atoms (e.g., C-N, C=C, C-F, N-H). |

| Bond Angles | Determines the angles between adjacent bonds, defining the geometry of the ring and substituents. |

| Torsional Angles | Describes the rotation around single bonds, revealing the molecule's conformation. |

| Unit Cell Dimensions | Defines the repeating crystalline lattice structure. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nist.govrsc.org The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 |

| C-H (in -CH₃ and ring) | C-H Stretch | 2850 - 3100 |

| Pyrazole Ring | C=N and C=C Stretch | 1500 - 1650 |

| Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 |

| C-F (in -CHF₂) | C-F Stretch | 1000 - 1150 (strong) |

The presence of a pair of bands in the 3300-3500 cm⁻¹ region would be strong evidence for the primary amine (-NH₂) group. The strong absorption bands in the 1000-1150 cm⁻¹ range are characteristic of C-F bonds, confirming the presence of the difluoromethyl moiety. mdpi.com

Future Directions in Research on 1 Difluoromethyl 5 Methyl 1h Pyrazol 4 Amine Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has traditionally involved the condensation of hydrazines with 1,3-dicarbonyl compounds. researchgate.netacs.org However, the increasing emphasis on green and sustainable chemistry necessitates the development of more environmentally benign synthetic pathways. researchgate.netresearchgate.net Future research should focus on creating novel routes to 1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine that are not only efficient but also adhere to the principles of green chemistry.

Key areas for development include:

Catalytic Approaches: Investigating the use of heterogeneous, recyclable catalysts such as nano-ZnO, Amberlyst-70, or silica-supported sulfuric acid could offer advantages over traditional homogeneous acid catalysts by simplifying workup procedures and minimizing waste. jetir.orgmdpi.comthieme-connect.com

Aqueous and Solvent-Free Conditions: Moving away from volatile organic solvents is a primary goal of green chemistry. tandfonline.com Research into performing the key cyclization and functionalization steps in water or under solvent-free conditions, potentially aided by microwave irradiation, could significantly improve the environmental footprint of the synthesis. mdpi.comthieme-connect.comtandfonline.com

One-Pot and Multicomponent Reactions: Designing one-pot, multicomponent reaction strategies can enhance efficiency by reducing the number of intermediate isolation and purification steps, thereby saving time, resources, and reducing solvent usage. mdpi.comnih.gov A potential approach could involve the in-situ formation of a key intermediate followed by cyclization with a suitable hydrazine (B178648) derivative.

Table 1: Comparison of Conventional vs. Potential Sustainable Synthetic Strategies

| Feature | Conventional Synthesis | Potential Sustainable Synthesis |

|---|---|---|

| Catalyst | Homogeneous mineral acids | Heterogeneous, recyclable catalysts (e.g., nano-ZnO, Amberlyst-70) jetir.orgmdpi.com |

| Solvent | Volatile organic solvents (e.g., ethanol (B145695), acetone) | Water, or solvent-free conditions thieme-connect.comtandfonline.com |

| Energy Source | Conventional heating | Microwave irradiation, ultrasonic irradiation researchgate.net |

| Process | Multi-step with intermediate isolation | One-pot, multicomponent reactions mdpi.com |

| Atom Economy | Moderate | Potentially higher due to fewer steps |

Exploration of Undiscovered Chemical Transformations

The chemical reactivity of this compound is dictated by the interplay of its three key components: the aromatic pyrazole ring, the nucleophilic amine group, and the electron-withdrawing difluoromethyl group. While the general reactivity of aminopyrazoles is known, the specific influence of the N-difluoromethyl substituent warrants further investigation. researchgate.net

Future research should aim to:

Functionalize the Pyrazole Core: Explore electrophilic substitution reactions (e.g., halogenation, nitration) at the C-3 position of the pyrazole ring. The electronic effect of the difluoromethyl group on the regioselectivity of these reactions would be a key area of study. globalresearchonline.net

Reactions at the Amino Group: Investigate a broad range of reactions involving the 4-amino group, such as acylation, alkylation, and diazotization, to form a variety of amides, secondary/tertiary amines, and other functionalized pyrazoles. cbijournal.com These transformations could serve as entry points to more complex molecules.

Cyclization and Condensation Reactions: 3(5)-Aminopyrazoles are valuable precursors for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. researchgate.netchim.it A significant future direction would be to explore the utility of this compound in similar condensation reactions with β-dicarbonyl compounds or their equivalents to create novel, fluorinated fused heterocycles.

Integration of Advanced Computational Methods in Synthetic Design

Computational chemistry has become an indispensable tool in modern chemical research, offering powerful insights into molecular structure, reactivity, and reaction mechanisms. eurasianjournals.com Applying these methods to the study of this compound can accelerate the discovery and optimization of its chemistry.

Key computational approaches include:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity of chemical transformations. researchgate.netresearchgate.net This can guide experimental work by identifying the most promising reaction conditions and predicting potential side products. For instance, DFT could elucidate the preferred site of electrophilic attack on the pyrazole ring.

Molecular Docking and QSAR: For potential applications in medicinal chemistry, molecular docking studies can predict how derivatives of the title compound might interact with biological targets. rroij.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, guiding the design of more potent and selective compounds. researchgate.net

Reaction Mechanism Elucidation: Computational studies can provide a detailed understanding of the transition states and intermediates involved in novel synthetic routes, aiding in the optimization of reaction yields and selectivity. eurasianjournals.com

Expanding the Chemical Space of Derivatization for Diverse Academic Applications

The true potential of a building block like this compound lies in its capacity to generate a diverse library of derivatives for various research applications. rroij.com By leveraging novel synthetic routes and exploring new transformations, the accessible chemical space around this scaffold can be significantly expanded.

Future research should focus on creating derivatives for:

Medicinal Chemistry Research: The pyrazole nucleus is a "privileged scaffold" found in numerous therapeutic agents. nih.govnih.gov Derivatives of this compound could be synthesized and screened for a wide range of biological activities, including as enzyme inhibitors or receptor modulators. nih.govorientjchem.org The difluoromethyl group, in particular, is often used as a bioisostere for hydroxyl or thiol groups, potentially enhancing metabolic stability and binding affinity. researchgate.net

Agrochemical Discovery: Pyrazole carboxamides are prominent in the agrochemical industry, particularly as fungicides that inhibit the succinate (B1194679) dehydrogenase (SDHI) enzyme. researchgate.netthieme.de Synthesizing amide derivatives from the 4-amino group could lead to new candidates for agrochemical research. cbijournal.comnih.gov

Materials Science: Pyrazole-containing compounds have been investigated for their applications in materials science, including as ligands for metal complexes or as components of polymers with specific thermal or optical properties. rroij.commdpi.com Derivatization could be directed towards creating molecules with properties suitable for these applications.

Table 2: Potential Derivative Classes and Their Academic Applications

| Derivative Class | Synthetic Transformation | Potential Academic Application Area |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | Condensation with 1,3-dicarbonyls | Medicinal Chemistry (e.g., kinase inhibitors) researchgate.net |

| N-Aryl/Alkyl Amides | Acylation of the 4-amino group | Agrochemical Research (e.g., fungicides) researchgate.net |

| Substituted Anilines | Buchwald-Hartwig or Ullmann coupling | Materials Science (e.g., organic electronics) |

| Metal Complexes | Coordination via pyrazole nitrogens | Catalysis, Luminescent Materials rroij.com |

Q & A

Q. What are the optimal synthetic routes for 1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine, and how can yield and purity be maximized?

Methodological Answer: The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with substituted hydrazines, followed by difluoromethylation. Key steps include:

- Cyclocondensation : Use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) for formylation, as demonstrated in pyrazolecarboxylate syntheses .

- Microwave-assisted reactions : These reduce reaction times and improve regioselectivity, as shown in related pyrazol-5-amine syntheses (e.g., 3-arylideneketone formation under microwave conditions) .

- Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures ensures >95% purity, as described for structurally similar difluoromethyl pyrazoles .

Q. How is structural characterization of this compound performed, and what techniques resolve ambiguities in regiochemistry?

Methodological Answer:

- X-ray crystallography : Definitive confirmation of regiochemistry and molecular conformation, as applied to halogenated pyrazol-5-amine derivatives .

- NMR spectroscopy : NMR distinguishes difluoromethyl groups (-CFH) from other fluorinated substituents, while - HMBC correlations verify amine positioning .

- Mass spectrometry : High-resolution ESI-MS validates molecular formula (CHFN) and detects synthetic intermediates .

Q. What in vitro biological screening platforms are suitable for initial activity assessment?

Methodological Answer:

- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), as used for pyrazole acyl thiourea derivatives .

- Enzyme inhibition : Fluorometric assays for targets like carbonic anhydrase or kinase isoforms, leveraging the compound’s potential as a heterocyclic scaffold .

Advanced Research Questions

Q. How do substituent modifications (e.g., fluorination, methyl group position) affect bioactivity and selectivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) studies : Systematic replacement of the difluoromethyl group with -CF, -CH, or halogens, followed by in vitro profiling. For example, 5-methyl substitution enhances metabolic stability compared to 3-methyl analogs in related pyrazoles .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like bacterial dihydrofolate reductase, guided by crystallographic data of pyrazole-protein complexes .

Q. What strategies address poor solubility or stability in aqueous media for in vivo studies?

Methodological Answer:

- Prodrug design : Esterification of the amine group (e.g., morpholine-based prodrugs) improves bioavailability, as demonstrated for pyrimidin-2-amine derivatives .

- Nanoformulation : Encapsulation in PEGylated liposomes or cyclodextrin complexes enhances solubility, a method validated for fluorinated anticancer pyrazoles .

Q. How can computational modeling guide the optimization of synthetic pathways?

Methodological Answer:

- DFT calculations : Predict reaction energetics for key steps (e.g., cyclization barriers) using Gaussian09 with B3LYP/6-311++G(d,p) basis sets, as applied to pyrazolecarboxylic acid derivatives .

- Retrosynthetic analysis : Tools like ChemAxon or Synthia identify viable precursors (e.g., 5-methyl-1H-pyrazole-4-carbonyl chloride) and reaction conditions .

Q. What analytical challenges arise in detecting regioisomers or degradation products?

Methodological Answer:

- HPLC-MS/MS : Hypersil Gold C18 columns with acetonitrile/0.1% formic acid gradients separate regioisomers (e.g., 4- vs. 5-substituted pyrazoles) .

- Stability studies : Forced degradation under acidic/oxidative conditions identifies labile groups (e.g., difluoromethyl hydrolysis to -COOH), monitored via LC-UV/HRMS .

Data Contradictions and Resolution

Q. How should conflicting reports on solvent effects in cyclocondensation reactions be reconciled?

- Evidence : Microwave-mediated reactions in DMF yield higher regioselectivity than ethanol-based methods for pyrazol-5-amines , while non-polar solvents favor difluoromethyl retention .

- Resolution : Design a solvent polarity screen (e.g., DMF, THF, toluene) with in situ NMR monitoring to optimize both yield and substituent integrity .

Q. Why do some studies report divergent bioactivity for structurally similar analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.